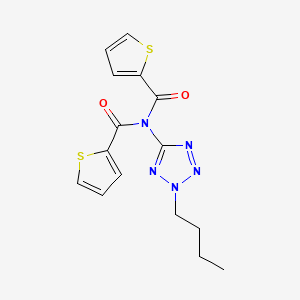![molecular formula C15H14N4OS2 B4234710 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied for its use in cancer treatment. TNP-470 was first discovered in 1994 and has since been the subject of numerous scientific studies due to its potential therapeutic benefits.
Mécanisme D'action
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide works by inhibiting the activity of a protein called methionine aminopeptidase 2 (MetAP2), which is involved in the process of angiogenesis. Angiogenesis is the formation of new blood vessels, which is a critical process for the growth and spread of tumors. By inhibiting the activity of MetAP2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide prevents the formation of new blood vessels and thereby starves the tumor of the nutrients and oxygen it needs to grow.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been shown to inhibit the growth of tumor cells, induce apoptosis (programmed cell death) in tumor cells, and suppress the immune system's response to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has several advantages for lab experiments. It is a potent and specific inhibitor of MetAP2, which makes it a valuable tool for studying the role of this protein in angiogenesis and cancer. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide is also relatively stable and can be easily synthesized in large quantities. However, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has poor solubility in water, which can make it difficult to administer to experimental animals.
Orientations Futures
There are several potential future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide. One area of interest is the development of new anti-angiogenic agents that are based on the structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide treatment. Additionally, there is ongoing research on the use of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve the overall effectiveness of cancer treatment.
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by preventing the formation of new blood vessels that supply the tumor with nutrients and oxygen. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by increasing the sensitivity of tumor cells to these treatments.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9(21-15-19-18-14(16)22-15)13(20)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYWJMDACXOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)

![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4234664.png)
![4-ethoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234668.png)
![3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4234675.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)


![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)